Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a nitrophenyl group, which is a benzene ring substituted with a nitro group. The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a substituted styrene derivative in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated reaction systems can further streamline the synthesis, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in electron transfer processes, affecting cellular pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorine atom instead of a nitro group.
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate: Features a bromine atom in place of the nitro group.
Uniqueness
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNKLFZFLDHMS-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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